molecular formula C20H18F5N5O B10945015 (2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10945015
M. Wt: 439.4 g/mol
InChI Key: HOWTWIQSGVMNMV-AATRIKPKSA-N
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Description

(E)-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes multiple pyrazole rings and a pentafluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the pentafluorobenzyl group and the formation of the propenamide linkage. Key steps include:

    Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Pentafluorobenzyl Group: This step involves the nucleophilic substitution reaction where a pentafluorobenzyl halide reacts with the pyrazole intermediate.

    Formation of Propenamide Linkage: The final step involves the condensation reaction between the substituted pyrazole and an appropriate acrylamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its fluorinated benzyl group may impart unique properties to materials, such as increased hydrophobicity or thermal stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of (E)-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pentafluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • (E)-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pentafluorobenzyl group enhances its stability and lipophilicity, while the pyrazole rings provide multiple sites for interaction with biological targets.

Properties

Molecular Formula

C20H18F5N5O

Molecular Weight

439.4 g/mol

IUPAC Name

(E)-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H18F5N5O/c1-4-29-8-12(7-26-29)5-6-14(31)27-20-10(2)28-30(11(20)3)9-13-15(21)17(23)19(25)18(24)16(13)22/h5-8H,4,9H2,1-3H3,(H,27,31)/b6-5+

InChI Key

HOWTWIQSGVMNMV-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC3=C(C(=C(C(=C3F)F)F)F)F)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C(=C(C(=C3F)F)F)F)F)C

Origin of Product

United States

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